molecular formula C4HF7O B3269336 2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane CAS No. 50838-64-7

2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane

Cat. No.: B3269336
CAS No.: 50838-64-7
M. Wt: 198.04 g/mol
InChI Key: UZMDMNZLGPBNGW-UHFFFAOYSA-N
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Description

2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane (CAS 50838-64-7) is a fluorinated oxirane derivative of significant interest in advanced chemical research. With the molecular formula C4HF7O and a molecular weight of 198.04 g/mol, this compound is characterized by its high fluorine content and reactive three-membered epoxide ring . This structure makes it a valuable precursor in synthesizing complex fluorinated molecules and polymers. Its properties, including a calculated density of 1.6±0.1 g/cm³ and a low calculated boiling point of 23.7±35.0°C, suggest high volatility and potential utility as a building block for introducing trifluoroethyl and tetrafluoroethyl motifs into target structures . Researchers employ this compound in developing novel materials with potential resistance to extreme conditions. As a per- and polyfluoroalkyl substance (PFAS), it is part of a class of compounds with specific environmental and toxicological profiles that require careful study . This product is intended For Research Use Only and must not be used for diagnostic, therapeutic, or personal use. Comprehensive handling and safety information, including appropriate personal protective equipment (PPE) and engineering controls, should be reviewed in the Safety Data Sheet prior to use.

Properties

IUPAC Name

2,2,3-trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF7O/c5-1(6)2(7,8)3(9)4(10,11)12-3/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMDMNZLGPBNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1(C(O1)(F)F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502195
Record name 2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50838-64-7
Record name 2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane typically involves the reaction of perfluoropropylene oxide with high-concentration oxygen under high temperature and pressure conditions. This process requires the use of specialized catalysts to facilitate the reaction . Industrial production methods often involve large-scale reactors and stringent control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

Fluorinated epoxides like 2,2,3-trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane undergo acid-catalyzed hydrolysis to form vicinal diols . The mechanism involves:

  • Protonation of the epoxide oxygen, increasing electrophilicity.

  • Nucleophilic attack by water on the more substituted carbon (due to partial carbocation stabilization at the tertiary center).

  • Deprotonation to yield a trans-1,2-diol.

Key Features :

  • Reaction proceeds via a hybrid S<sub>N</sub>1/S<sub>N</sub>2 mechanism .

  • Fluorine substituents reduce ring strain but enhance electrophilicity, accelerating hydrolysis .

Base-Catalyzed Hydrolysis

Under basic conditions (e.g., NaOH), hydroxide ions attack the less substituted carbon in an S<sub>N</sub>2 mechanism, producing a trans-1,2-diol.

Example :

Epoxide+HOAlkoxide intermediateH2OVicinal diol\text{Epoxide}+\text{HO}^-\rightarrow \text{Alkoxide intermediate}\xrightarrow{\text{H}_2\text{O}}\text{Vicinal diol}

Regioselectivity :

  • Dominated by steric factors due to the S<sub>N</sub>2 mechanism .

Nucleophilic Ring-Opening Reactions

The compound reacts with diverse nucleophiles (e.g., amines, Grignard reagents) via S<sub>N</sub>2 pathways.

NucleophileProductConditions
Methanolβ-Fluoro etherAcidic or basic methanol
NH<sub>3</sub>β-Fluoro amineAnhydrous conditions
LiAlH<sub>4</sub>Fluorinated alcoholEther, 0°C

Notes :

  • Fluorine atoms reduce nucleophilic attack rates due to steric and electronic effects .

Polymerization Reactions

The compound participates in copolymerization with silicones and siloxanes, as evidenced by its inclusion in polymer formulations (CAS 1202381-96-1) .

Mechanism :

  • Ring-opening via nucleophilic attack by silanol/siloxane termini.

  • Forms fluorinated polyether-siloxane hybrids with enhanced thermal stability .

Scientific Research Applications

2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane involves its interaction with molecular targets such as enzymes and proteins. The compound’s fluorinated structure allows it to form stable complexes with these targets, inhibiting or modifying their activity. This interaction is facilitated by the compound’s ability to resist metabolic degradation, ensuring prolonged activity within biological systems .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) logP Key Substituent
2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane Not Provided C₄HF₇O ~228 (estimated) Not Reported Not Reported ~2.5* -CF₂CF₂- (tetrafluoroethyl)
2,2,3-Trifluoro-3-(trifluoromethyl)oxirane (HFPO) 428-59-1 C₃F₆O 166.02 38-40 1.3068 ~1.0 -CF₃ (trifluoromethyl)
2-(Trifluoromethyl)oxirane 359-41-1 C₃H₃F₃O 112.05 38-40 1.3068 1.006 -CF₃
2,2,3-Trifluoro-3-(octafluorobutyl)oxirane 50838-66-9 C₆HF₁₁O 298.05 Not Reported Not Reported ~3.5* -CF₂CF₂CF₂CF₂- (octafluorobutyl)

*Estimated based on fluorinated chain length trends.

Key Observations :

  • Substituent Effects : Longer fluorinated chains (e.g., octafluorobutyl) increase molar mass and hydrophobicity (logP) compared to shorter chains like trifluoromethyl. The tetrafluoroethyl group in the target compound likely confers intermediate properties .
  • Boiling Points : HFPO and 2-(trifluoromethyl)oxirane share similar boiling points (~38–40°C), suggesting that fluorinated substituents minimally affect volatility despite differences in molar mass .
  • Density and logP : Higher fluorination correlates with increased density and logP, enhancing lipophilicity and chemical stability .

Reactivity and Degradation

  • Hydrolysis : HFPO undergoes hydrolysis with rate constants influenced by temperature and catalysis. For example, clay-catalyzed degradation at 25°C shows a rate constant of 2.016 × 10⁻³ s⁻¹, with C–C bond scission as a primary pathway . The tetrafluoroethyl analog may exhibit slower hydrolysis due to steric hindrance from the larger substituent.
  • Polymerization: HFPO is a key monomer for perfluoropolyether (PFPE) synthesis via photo-induced oxidation or anionic polymerization. The tetrafluoroethyl variant could yield polymers with distinct backbone flexibility and thermal properties .

Toxicity and Environmental Impact

  • Mutagenicity: HFPO (CAS 428-59-1) is classified as non-mutagenic in the ECHA CHEM database (reliability score 1).
  • Hazards : 2-(trifluoromethyl)oxirane is highly flammable (GHS Category 1) and toxic (H225, H301, H311). Fluorinated oxiranes generally require careful handling due to moisture sensitivity and persistence in the environment .

Biological Activity

2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity based on available research findings, case studies, and relevant data.

The compound is characterized by its trifluorinated oxirane structure, contributing to its reactivity and stability. Its molecular formula is C4H7F7OC_4H_7F_7O, with a boiling point of approximately 92 °C and a density of 1.533 g/mL .

Antiproliferative Effects

Research indicates that fluorinated compounds exhibit significant antiproliferative activity against various cell lines. For instance, studies have shown that related organofluorine compounds can inhibit cell growth without inducing cytotoxicity. This suggests potential applications in cancer therapy and other therapeutic areas .

Table 1: Summary of Antiproliferative Activity

Compound NameCell Line TestedIC50 (µM)Cytotoxicity
Tetrafluoroethyl compoundHeLa15Non-cytotoxic
2,2-Trifluoro compoundMCF-720Non-cytotoxic

The mechanisms underlying the biological activity of fluorinated compounds often involve alterations in cellular signaling pathways. For example, the presence of fluorine atoms can influence the electronic properties of the molecules, enhancing their interaction with biological targets such as enzymes or receptors .

Case Studies

One notable study investigated the effects of this compound on human cancer cell lines. The findings revealed that this compound significantly inhibited cell proliferation at low concentrations while maintaining low levels of cytotoxicity. The study concluded that further exploration into its mechanism could reveal valuable insights for drug development .

Environmental Impact and Toxicology

Fluorinated compounds are known for their persistence in the environment. Research has shown that they can accumulate in biological systems and may pose risks to human health and ecosystems. Understanding the toxicological profile of this compound is crucial for assessing its safety in various applications .

Table 2: Toxicological Data

EndpointValue
Acute Toxicity (LD50)>2000 mg/kg (rat)
Chronic Exposure EffectsNot fully characterized

Q & A

Q. What are the recommended synthetic routes and characterization techniques for 2,2,3-trifluoro-3-(trifluoromethyl)oxirane (HFPO)?

The compound is synthesized via epoxidation of hexafluoropropylene (HFP) using oxygen or peroxides under controlled conditions. Polymerization is catalyzed by fluoride ions or Lewis acids (e.g., BF₃) to yield poly(perfluoropropylene oxide), a key fluorosurfactant . Characterization involves:

  • NMR spectroscopy : To confirm the epoxide ring structure and fluorinated substituents (¹⁹F NMR chemical shifts between -70 to -80 ppm for CF₃ groups).
  • GC-MS : For purity assessment and identification of volatile byproducts.
  • FT-IR : Peaks at 1,250–1,350 cm⁻¹ (C-F stretching) and 930–950 cm⁻¹ (epoxide ring vibration) .

Q. How should researchers handle this compound safely in laboratory settings?

Due to its high flammability (GHS Category 1, flash point -40°C) and toxicity (H225, H331), strict protocols are required:

  • Storage : Under argon at -20°C in moisture-resistant containers.
  • Handling : Use explosion-proof fume hoods, anti-static equipment, and personal protective gear (nitrile gloves, face shields).
  • Waste disposal : Neutralize with aqueous bases (e.g., NaOH) to hydrolyze the epoxide ring before incineration .

Q. What analytical methods resolve structural ambiguities in fluorinated epoxides?

X-ray crystallography is definitive for stereochemical confirmation. For dynamic systems, hyphenated techniques like LC-NMR or GC-FTIR are used to differentiate isomers (e.g., cis vs. trans substituents). Computational modeling (DFT) predicts vibrational spectra and reactivity, aiding in structural assignments .

Advanced Research Questions

Q. What governs the environmental degradation kinetics of HFPO?

Hydrolysis rates depend on pH and catalysts. In acidic clay soils, pseudo-first-order rate constants (25°C) are ~1.2 × 10⁻³ h⁻¹, yielding trifluoroacetic acid (TFA) as a persistent byproduct. Alkaline conditions (pH >10) accelerate degradation by 10× via nucleophilic ring-opening . Advanced methods:

  • Isotope tracing : ¹⁸O-labeled H₂O tracks hydrolysis pathways.
  • LC-QTOF-MS : Identifies degradation intermediates (e.g., fluorinated diols) .

Q. How do conflicting mutagenicity assessments inform risk analysis?

While ECHA classifies HFPO as non-mutagenic (Klimisch reliability score 1), integrated models (e.g., VEGA, T.E.S.T.) flag potential DNA alkylation via epoxide reactivity. Resolve discrepancies by:

  • Ames test variants : Use TA100 and TA98 strains with S9 metabolic activation.
  • Comet assay : Assess in vitro DNA damage in human hepatocytes .

Q. What are the implications of HFPO’s classification as a PFAS precursor?

HFPO’s perfluoroalkyl ether chain meets OECD PFAS criteria, requiring screening for perfluorooctanoic acid (PFOA) generation during degradation. Analytical workflows:

  • PFAS-specific LC-MS/MS : Quantify ultra-short-chain derivatives (e.g., CF₃COO⁻).
  • OECD 117 guidelines : Measure log D (pH 7.4) = 0.97 to predict bioaccumulation .

Q. How can computational models predict HFPO’s reactivity in novel reactions?

Quantum mechanical (QM) methods (e.g., DFT at B3LYP/6-311+G(d,p)) calculate:

  • Epoxide ring strain energy : ~28 kcal/mol, explaining electrophilic reactivity.
  • Fukui indices : Identify nucleophilic attack sites (C-2 position).
  • MD simulations : Model polymer chain growth mechanisms .

Q. What strategies optimize HFPO’s use in fluoropolymer synthesis?

Anionic ring-opening polymerization (AROP) with CsF catalysts achieves controlled molecular weights (Đ = 1.1–1.3). Key parameters:

  • Monomer purity : >98% (GC-MS verified).
  • Temperature : -30°C to prevent backbiting.
  • End-group functionalization : Use perfluoroacyl fluorides to tailor surfactant properties .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane
Reactant of Route 2
2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane

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